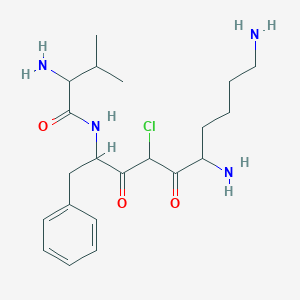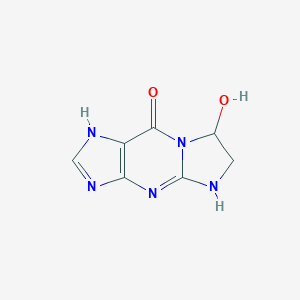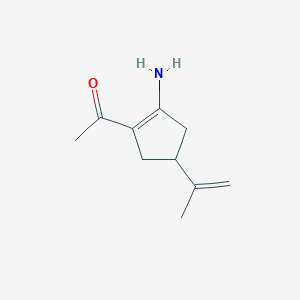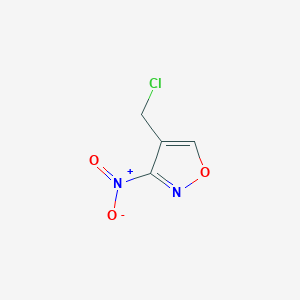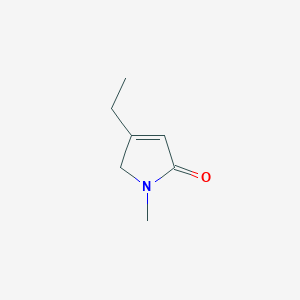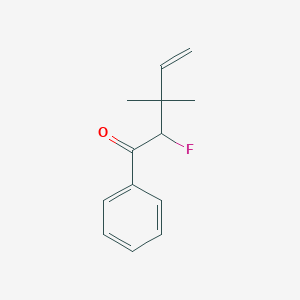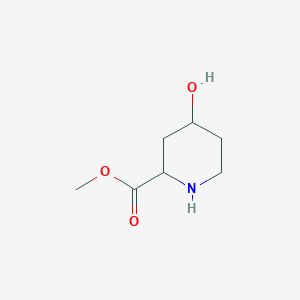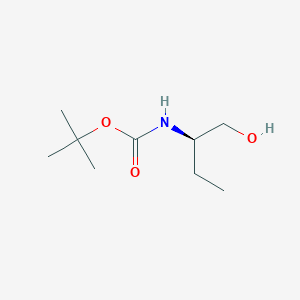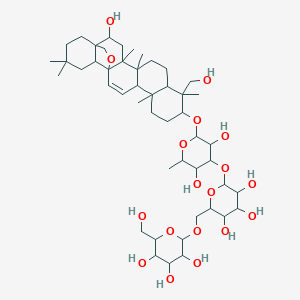
Clinoposaponin I
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Clinoposaponin I is a type of triterpenoid saponin . Triterpenoid saponins are a large group of chemical components present in the Bupleurum species that have attracted attention in the field of medicine because of their significant biological activities .
Synthesis Analysis
The synthesis of triterpenoid saponins like Clinoposaponin I is a complex process. They are synthesized from two C5 isoprene units, isopentenyl pyrophosphate (IPP) and dimethylallyl diphosphate (DMAPP). These components are condensed in a sequential manner by prenyltransferases, resulting in the formation of prenyl diphosphates, such as geranyl pyrophosphate (GPP) and farnesyl pyrophosphate (FPP), which are further transformed into the carbocyclic skeleton of triterpenoid saponins by the action of squalene synthase (SS) and squalene epoxidase (SE) .Molecular Structure Analysis
Clinoposaponin I is a triterpene based on the ursane skeleton . Saikosaponins containing carbonyl groups (C=O) in the aglycone produced fragment ions by loss of 30 Da, and in addition, type IV saikosaponins could produce [aglycone−CH 2 OH−OH−H] − and [aglycone−H 2 O−H] − fragment ions through neutral losses at positions C 16 and C 17 .Chemical Reactions Analysis
The mass spectrometric fragmentation pathways, UV spectral features, and chromatographic behavior of different types of saikosaponins were investigated using 24 standard substances .Physical And Chemical Properties Analysis
Clinoposaponin I has a molecular formula of C48H78O18 and a molecular weight of 943.1 .科学的研究の応用
Ethnopharmacological Perspective and Chemical Constituents
The genus Clematis, which includes species traditionally used in various medicinal systems, is known for its diverse chemical constituents and pharmacological potential. Clematis species contain triterpene saponins, alkaloids, flavonoids, lignans, steroids, coumarins, and other compounds. Preliminary studies have suggested their analgesic, anticancer, anti-inflammatory, diuretic, antiarthritis, hepatoprotective, hypotensive, and HIV-1 protease inhibitor activities. Although these species have traditionally been used for treating ailments like nervous disorders, syphilis, gout, malaria, dysentery, rheumatism, and asthma, most studies have used uncharacterized crude extracts. Therefore, bioactivity-directed fractionation to isolate bioactive constituents and detailed clinical studies are necessary to harness their full potential (Chawla, Kumar, & Sharma, 2012).
Pharmacological Potential of Specific Triterpenes
The triterpene 3β,6β,16β‐trihydroxilup‐20(29)‐ene (CLF‐1), isolated from species of the Combretum genus, demonstrates a range of pharmacological activities. The literature indicates its potential as an antioxidant, anti-inflammatory, antiviral, antiparasitic, antinociceptive, healing, antibacterial, antitumorigenic, and analgesic agent. This highlights the biotechnological potential of CLF-1 and suggests it could contribute significantly to the development of new drugs and therapies for various human pathologies (Coutinho et al., 2022).
Bioactivity and Traditional Uses of Liriopogons
Liriopogons, comprising the genera Ophiopogon and Liriope, are known for their therapeutic uses in treating cough, rheumatoid arthritis, and other conditions. The metabolites of liriopogons include steroidal saponins, flavonoids, polysaccharides, organic acids, and phenols, exhibiting a variety of pharmacological effects such as cardiovascular protection, anti-inflammatory, anti-diabetic, anti-oxidant, anti-cancer, neuroprotective, anti-viral, anti-acute myeloid leukemia, and hepatoprotective effects. Despite these promising bioactivities, there are concerns about the quality of pharmacological evidence and the link between traditional uses and pharmacological assessments. This calls for more rigorous scientific approaches in future research on liriopogons (Lei, Weckerle, & Heinrich, 2021).
将来の方向性
The identification process of saikosaponins was systematically summarized, and using this method, 109 saikosaponins were identified or tentatively characterized from the saikosaponins extract of Bupleurum marginatum var. stenophyllum (BMS) using UPLC-PDA-Q/TOF-MS with both data-dependent acquisition (DDA) and data-independent acquisition (DIA) modes . This work is of great significance for the basic research of the Bupleurum species and provides strong technical support to solve the resource problems associated with Radix Bupleuri .
特性
IUPAC Name |
2-[[6-[3,5-dihydroxy-2-[[2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H78O18/c1-22-30(52)38(66-40-36(58)34(56)32(54)24(64-40)19-60-39-35(57)33(55)31(53)23(18-49)63-39)37(59)41(62-22)65-29-10-11-43(4)25(44(29,5)20-50)8-12-45(6)26(43)9-13-48-27-16-42(2,3)14-15-47(27,21-61-48)28(51)17-46(45,48)7/h9,13,22-41,49-59H,8,10-12,14-21H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNABDIUDDBCFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H78O18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20934550 |
Source


|
| Record name | 16,23-Dihydroxy-13,28-epoxyolean-11-en-3-yl hexopyranosyl-(1->6)hexopyranosyl-(1->3)-6-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20934550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
943.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Clinoposaponin I | |
CAS RN |
152580-76-2 |
Source


|
| Record name | Clinoposaponin I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152580762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16,23-Dihydroxy-13,28-epoxyolean-11-en-3-yl hexopyranosyl-(1->6)hexopyranosyl-(1->3)-6-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20934550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

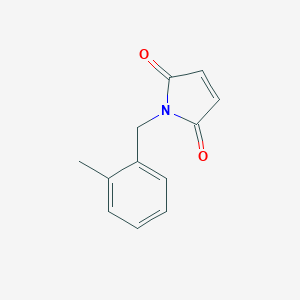
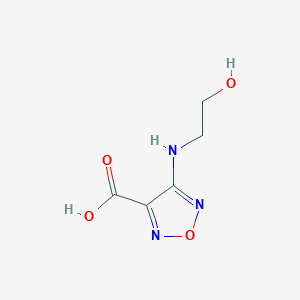
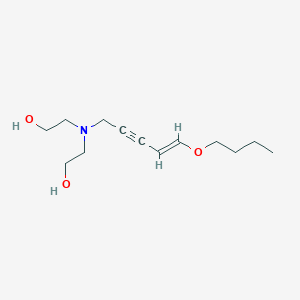
![[2-[(2-Methylpropan-2-yl)oxy]-1-(2-nitrophenyl)-2-oxoethyl] 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B115345.png)
